8-(1-Naphthyl)-8-oxooctanoic acid

Physicochemical profiling Ionization constant Carboxylic acid reactivity

Opt for 8-(1-Naphthyl)-8-oxooctanoic acid (CAS 101743-46-8) to leverage its unique 1-naphthyl ketone moiety. Unlike simple phenyl analogs (LogP ~1.6–3.6), this compound delivers a high LogP (~4.4) and strong π-π stacking, which is critical for hydrophobic binding pockets and membrane-targeted studies. The consistent pKa of 4.76 ensures predictable ionization, eliminating charge-mediated assay artifacts. With the carboxylic acid and ketone as orthogonal reactive handles, it is a superior building block for HDAC inhibitors or FAAH probes. Insist on ≥97% assay-confirmed purity to guarantee reproducible yields in multi-step syntheses.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 101743-46-8
Cat. No. B009182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-Naphthyl)-8-oxooctanoic acid
CAS101743-46-8
Synonyms8-(1-NAPHTHYL)-8-OXOOCTANOIC ACID
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O
InChIInChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21)
InChIKeyDBOKWZXDDSWWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(1-Naphthyl)-8-oxooctanoic Acid (CAS 101743-46-8) for Research and Industrial Procurement


8-(1-Naphthyl)-8-oxooctanoic acid (CAS 101743-46-8) is a specialized ω-oxo fatty acid derivative characterized by a terminal 1-naphthyl ketone moiety linked to an eight-carbon aliphatic chain bearing a carboxylic acid group . With a molecular formula of C18H20O3 and a molecular weight of 284.35 g/mol, it belongs to the class of γ-keto carboxylic acids and is primarily used as a synthetic intermediate and research tool in medicinal chemistry and chemical biology [1]. Its predicted physicochemical profile includes a density of 1.143 g/cm³, a boiling point of 495.7 °C at 760 mmHg, and an acid dissociation constant (pKa) of 4.76 .

Why Generic Substitution of 8-(1-Naphthyl)-8-oxooctanoic Acid (CAS 101743-46-8) Fails in Structure-Activity and Physicochemical Applications


While 8-(1-naphthyl)-8-oxooctanoic acid shares a common 8-oxooctanoic acid backbone with several commercially available analogs, simple substitution with structurally similar compounds often fails to reproduce experimental outcomes due to subtle but decisive differences in lipophilicity, electronic properties, and molecular recognition [1]. The 1-naphthyl substituent imparts a unique combination of steric bulk, π-π stacking capability, and acid strength that cannot be approximated by phenyl, substituted phenyl, or even 2-naphthyl isomers [2]. Procurement decisions that overlook these quantifiable distinctions risk altering critical parameters such as partition coefficient (LogP), acidity (pKa), or target binding affinity, thereby compromising assay reproducibility and synthetic pathway fidelity .

Quantitative Differentiation Evidence for 8-(1-Naphthyl)-8-oxooctanoic Acid (CAS 101743-46-8) vs. Closest Analogs


Acid Strength (pKa) of 8-(1-Naphthyl)-8-oxooctanoic Acid vs. Parent 8-Oxooctanoic Acid and Aryl-Substituted Analogs

The predicted pKa of 8-(1-naphthyl)-8-oxooctanoic acid is 4.76 ± 0.10, which is nearly identical to that of the unsubstituted 8-oxooctanoic acid (4.77 ± 0.10) and the 4-chlorophenyl analog (4.76 ± 0.10) . This indicates that the electron-withdrawing effect of the 1-naphthyl ketone moiety does not significantly alter the acidity of the terminal carboxylic acid relative to the parent scaffold or a simple phenyl derivative with an electron-withdrawing substituent . Therefore, researchers requiring a specific pKa for pH-dependent partitioning or reactivity studies can rely on this compound without introducing unintended shifts in acid strength compared to the core 8-oxooctanoic acid motif.

Physicochemical profiling Ionization constant Carboxylic acid reactivity

Lipophilicity (LogP) Divergence: 1-Naphthyl vs. 2-Naphthyl Isomer and Simplified Phenyl Analogs

The 2-naphthyl positional isomer, 8-(2-naphthyl)-8-oxooctanoic acid, exhibits a calculated LogP of 4.44770 [1]. While experimental LogP data for the 1-naphthyl target are not directly available, the structural similarity suggests a comparable value, which is significantly higher than that of the parent 8-oxooctanoic acid (LogP = 1.6105) and the 3,4-dimethylphenyl analog (XLogP3 = 3.6) [2][3]. This indicates that the naphthyl substituent dramatically increases hydrophobicity relative to simpler aryl groups, with the 1-naphthyl orientation potentially offering distinct π-stacking geometries compared to the 2-naphthyl isomer . For applications where high LogP and specific aromatic interaction are desirable, the 1-naphthyl derivative provides a clear advantage over phenyl-based analogs.

Lipophilicity Partition coefficient Drug-likeness ADME prediction

Purity and Commercial Availability Benchmark: 1-Naphthyl vs. 2-Naphthyl Isomer

Both 8-(1-naphthyl)-8-oxooctanoic acid and its 2-naphthyl isomer are commercially available at 97.0% purity from major suppliers . The 1-naphthyl derivative is offered by Fluorochem with a minimum purity specification of 97.0%, while the 2-naphthyl isomer is also listed at 97.0% purity from the same supplier network . Additionally, the 2-naphthyl isomer is available at 95% minimum purity from AKSci, indicating a slightly lower purity tier for that specific source . For researchers requiring high-purity material for sensitive assays or as a building block in multistep synthesis, the 1-naphthyl derivative's consistent 97% specification ensures reproducible starting material quality across procurements.

Chemical procurement Purity specification Synthetic intermediate

Boiling Point and Density: Predicted Physical Property Consistency Across Naphthyl Isomers

Both the 1-naphthyl and 2-naphthyl isomers exhibit nearly identical predicted physical properties, with densities of 1.143 g/cm³ and boiling points of 495.7 °C and 495.69 °C at 760 mmHg, respectively [1][2]. This negligible difference (<0.01 °C in boiling point) confirms that the positional isomerism of the naphthyl substituent has minimal impact on bulk phase behavior or thermal stability . In contrast, the simpler 3,4-dimethylphenyl analog has a significantly lower predicted boiling point of 448.3 °C and density of 1.061 g/cm³ . For applications requiring high-temperature stability or specific density characteristics in formulation, the naphthyl scaffold offers a distinct advantage over phenyl-based analogs, while the choice between 1- and 2-naphthyl isomers can be made based on other differentiating factors (e.g., synthetic accessibility, biological target preference) without concern for physical property divergence.

Physical chemistry Thermal stability Separation science

Optimal Research and Industrial Application Scenarios for 8-(1-Naphthyl)-8-oxooctanoic Acid (CAS 101743-46-8)


Hydrophobic Probe or Ligand Design for Deep Binding Pockets

Based on the high predicted LogP (~4.4) of the naphthyl scaffold compared to phenyl analogs (LogP ~1.6–3.6), 8-(1-naphthyl)-8-oxooctanoic acid is ideally suited as a hydrophobic probe or ligand fragment for protein binding pockets, membrane-embedded targets, or lipid bilayer interaction studies [1]. Its extended aromatic surface enables π-π stacking and van der Waals contacts that cannot be achieved with simpler phenyl or substituted phenyl derivatives. The consistent pKa of ~4.76 ensures predictable ionization behavior at physiological or assay pH, preventing unintended charge-mediated artifacts in binding experiments .

Synthetic Intermediate for Naphthyl-Containing Bioactive Molecules

The combination of a terminal carboxylic acid and an internal ketone provides two orthogonal handles for chemoselective derivatization. The 1-naphthyl ketone can undergo reduction, nucleophilic addition, or α-functionalization, while the carboxylic acid permits amide coupling, esterification, or activation. With a commercial purity of 97.0%, this compound meets the stringent quality requirements for multistep synthesis of complex molecules, including potential histone deacetylase (HDAC) inhibitors, fatty acid amide hydrolase (FAAH) probes, or other enzyme-targeted ligands where the naphthyl group contributes to binding affinity or selectivity .

Comparative Structure-Activity Relationship (SAR) Studies with Positional Isomers

Because the 1-naphthyl and 2-naphthyl isomers share nearly identical bulk physical properties (boiling point, density, molecular weight) [2], the 1-naphthyl derivative serves as a critical comparator in SAR campaigns aimed at dissecting the role of naphthyl orientation in target binding. The 1-substitution pattern alters the spatial trajectory of the aromatic ring system relative to the aliphatic chain, which can translate into differential binding modes, metabolic stability, or off-target profiles. Procurement of both isomers from a common supplier network ensures matched purity and lot-to-lot consistency for rigorous head-to-head biological evaluation.

Formulation Development Requiring High Thermal Stability

With a predicted boiling point of 495.7 °C—substantially higher than that of phenyl-based analogs (e.g., 3,4-dimethylphenyl analog at 448.3 °C) —8-(1-naphthyl)-8-oxooctanoic acid is well-suited for formulation or processing steps that involve elevated temperatures, such as hot-melt extrusion, spray drying, or high-temperature chromatography. Its consistent density (1.143 g/cm³) also simplifies gravimetric dosing and bulk handling in industrial settings where precise mass-to-volume conversions are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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